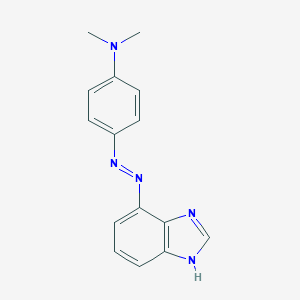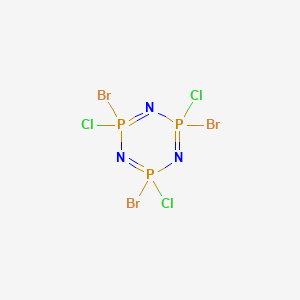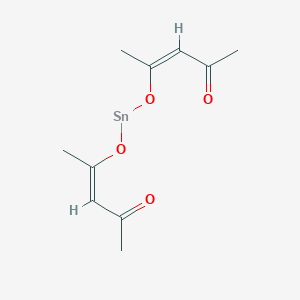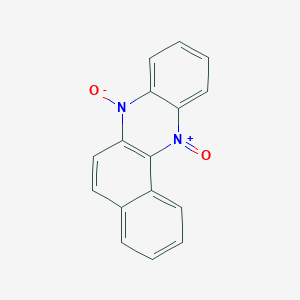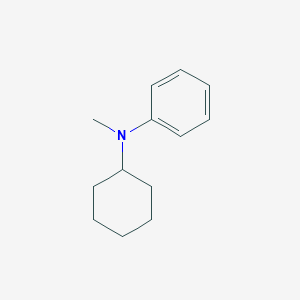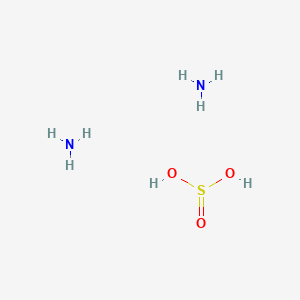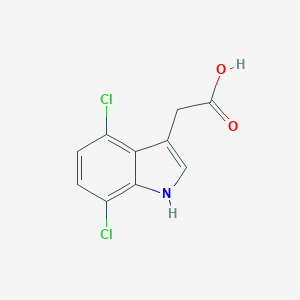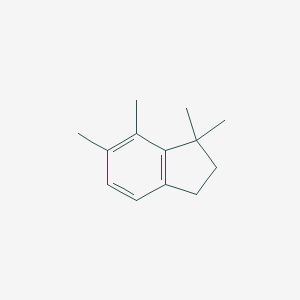
1,1,6,7-Tetramethylindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,7-Tetramethylindane is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless liquid with a molecular weight of 198.31 g/mol and a boiling point of 222-224°C. 1,1,6,7-Tetramethylindane is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,1,6,7-Tetramethylindane is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in oxidative stress, inflammation, and cancer development.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1,6,7-Tetramethylindane can inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1,1,6,7-Tetramethylindane has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,6,7-Tetramethylindane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research purposes. However, its solubility in water is limited, which may pose a challenge in certain experiments.
Orientations Futures
There are several potential future directions for research on 1,1,6,7-Tetramethylindane. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential as a biomarker for the detection and diagnosis of diseases. Further studies are needed to fully understand the mechanism of action of 1,1,6,7-Tetramethylindane and its potential applications in various fields of science.
In conclusion, 1,1,6,7-Tetramethylindane is a promising chemical compound with potential applications in various fields of science. Its unique properties and potential therapeutic effects make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 1,1,6,7-Tetramethylindane can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with maleic anhydride in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
1,1,6,7-Tetramethylindane has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
16204-58-3 |
|---|---|
Nom du produit |
1,1,6,7-Tetramethylindane |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
3,3,4,5-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3 |
Clé InChI |
AKAQKGLHKLCCCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
SMILES canonique |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
Synonymes |
1,1,6,7-Tetramethylindane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



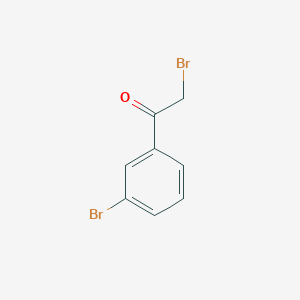
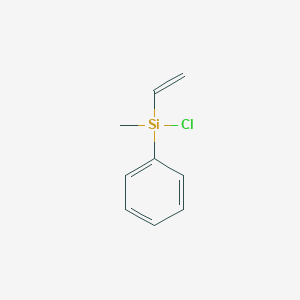
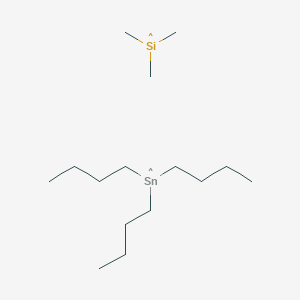
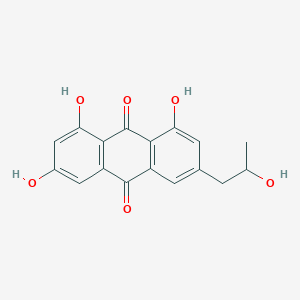
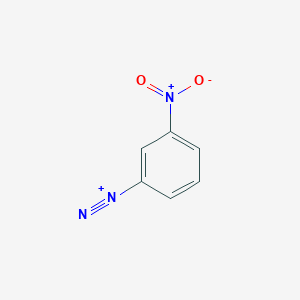
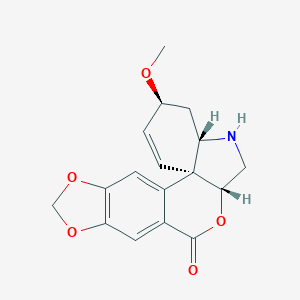
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
